2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl (4-methylphenoxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-(4-METHYLPHENOXY)ACETATE typically involves multiple steps, including the formation of the benzisothiazole ring, chlorination, and subsequent coupling with aniline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-(4-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-(4-METHYLPHENOXY)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to bind to specific sites, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-(4-METHYLPHENOXY)ACETATE: shares similarities with other benzisothiazole derivatives and phenyl acetate compounds.
Benzisothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Phenyl acetate compounds: Used in various chemical reactions and applications.
Uniqueness
The uniqueness of 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-(4-METHYLPHENOXY)ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzisothiazole and phenyl acetate moieties allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H23ClN2O5S |
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Molecular Weight |
547.0 g/mol |
IUPAC Name |
[2-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]phenyl] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C29H23ClN2O5S/c1-20-10-16-24(17-11-20)36-19-28(33)37-26-8-4-2-6-21(26)18-32(23-14-12-22(30)13-15-23)29-25-7-3-5-9-27(25)38(34,35)31-29/h2-17H,18-19H2,1H3 |
InChI Key |
SXVPEOUTSBMGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2CN(C3=CC=C(C=C3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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